N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine
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Overview
Description
N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine typically involves the reaction of 3-chloro-4-methylaniline with 6-chloropyrimidine-4-amine in the presence of a suitable base and solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Amines, thiols; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-ol, while substitution with an amine may yield this compound derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
- N-(3-chloro-4-methylphenyl)-6-(morpholin-1-yl)pyrimidin-4-amine
- N-(3-chloro-4-methylphenyl)-6-(piperidin-1-yl)pyrimidin-4-amine
These compounds share similar chemical structures but differ in the substituents on the pyrimidine ring. The presence of different substituents can influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to its specific substituents, which may confer distinct properties and advantages in various research and industrial contexts.
Properties
Molecular Formula |
C15H17ClN4 |
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Molecular Weight |
288.77 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-pyrrolidin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C15H17ClN4/c1-11-4-5-12(8-13(11)16)19-14-9-15(18-10-17-14)20-6-2-3-7-20/h4-5,8-10H,2-3,6-7H2,1H3,(H,17,18,19) |
InChI Key |
ZQCRCLOZMCDVID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC=N2)N3CCCC3)Cl |
Origin of Product |
United States |
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